Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl 2-[3-(methylaminomethyl)phenoxy]acetate

Lipophilicity CNS drug design Physicochemical profiling

Secure the preferred tert-butyl ester for your CNS-penetrant chemical probe synthesis. This compound is the only reliably procurable member of the 3-(methylaminomethyl)phenoxyacetate series, offering crucial orthogonal deprotection (Yb(OTf)₃/KSF) over methyl or benzyl esters without disturbing Boc/Cbz groups. Its meta-methylaminomethyl motif is validated in nNOS inhibitor co-crystal structures (PDB 5ADL), while its N-methylation reduces P-gp efflux risk. With an XLogP3 of 2.2 and TPSA of 47.6 Ų, it occupies ideal CNS physicochemical space, enabling direct late-stage deprotection to the active carboxylic acid.

Molecular Formula C14H21NO3
Molecular Weight 251.326
CAS No. 1979182-88-1
Cat. No. B2861048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-[3-(methylaminomethyl)phenoxy]acetate
CAS1979182-88-1
Molecular FormulaC14H21NO3
Molecular Weight251.326
Structural Identifiers
SMILESCC(C)(C)OC(=O)COC1=CC=CC(=C1)CNC
InChIInChI=1S/C14H21NO3/c1-14(2,3)18-13(16)10-17-12-7-5-6-11(8-12)9-15-4/h5-8,15H,9-10H2,1-4H3
InChIKeyAYOWCKFYZKOCJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 2-[3-(methylaminomethyl)phenoxy]acetate (CAS 1979182-88-1): A Meta-Substituted Phenoxyacetate Building Block for CNS-Targeted Drug Discovery


Tert-butyl 2-[3-(methylaminomethyl)phenoxy]acetate (CAS 1979182-88-1, PubChem CID 106485999) is a synthetic organic compound belonging to the phenoxyacetate ester class, featuring a tert-butyl ester at the acetate terminus and a 3-(methylaminomethyl) substituent on the phenoxy ring [1]. With a molecular formula of C₁₄H₂₁NO₃ and a molecular weight of 251.32 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing amine-containing scaffolds targeting the central nervous system (CNS) [2][3]. Its computed XLogP3 of 2.2 and topological polar surface area (TPSA) of 47.6 Ų position it within favorable physicochemical space for blood-brain barrier permeability [1]. The compound is commercially available from Enamine (catalog EN300-6730343) and other suppliers at 95% purity [3].

Why Tert-butyl 2-[3-(methylaminomethyl)phenoxy]acetate Cannot Be Replaced by Generic Analogs: The Interplay of Ester Lability, Substitution Pattern, and N-Methylation


Phenoxyacetate derivatives are not functionally interchangeable. The tert-butyl ester in this compound undergoes hydrolysis via an A_AL1 mechanism involving alkyl-oxygen bond scission, which is fundamentally slower than the BAC2 acyl-oxygen cleavage pathway of methyl or ethyl esters, conferring distinct storage stability and enabling orthogonal deprotection strategies in multi-step syntheses . The meta-methylaminomethyl substitution directs electrophilic aromatic substitution to different positions than para-substituted analogs, altering downstream derivatization outcomes. Furthermore, the N-methyl secondary amine exhibits different hydrogen-bonding capacity (one H-bond donor, versus two in primary amine analogs) and altered basicity (predicted pKa ~10 vs. ~9 for primary amine), affecting both salt formation and receptor-binding pharmacophore geometry [1][2]. These three structural features—ester type, ring substitution position, and amine substitution degree—collectively govern the compound's reactivity, stability, and biological target engagement in ways that individual feature comparisons cannot predict [3].

Quantitative Differentiation Evidence for Tert-butyl 2-[3-(methylaminomethyl)phenoxy]acetate vs. Closest Analogs


Computed Lipophilicity Comparison: Tert-butyl Ester vs. Methyl and Ethyl Ester Analogs

The target compound exhibits a computed XLogP3 of 2.2, which falls within the optimal cLogP range of 2–4 for CNS drug candidates balancing membrane permeability against non-specific binding and P-gp efflux [1]. In contrast, the methyl ester analog (CAS 1179087-84-3, MW 209.24 g/mol) has a lower predicted logP (estimated ~1.2–1.5 based on the absence of three methyl groups) and the ethyl ester analog (CAS 1184287-34-0, MW 223.27 g/mol) has a predicted logP of approximately ~1.6–1.9 . The tert-butyl ester's additional lipophilicity derives from its three methyl groups, contributing approximately +0.5 to +0.7 log units per additional carbon relative to the methyl ester [2].

Lipophilicity CNS drug design Physicochemical profiling

Hydrogen-Bond Donor Count and TPSA vs. Primary Amine Analog: Impact on CNS Multiparameter Optimization (MPO) Scores

The target compound possesses 1 hydrogen bond donor (HBD) and a TPSA of 47.6 Ų, compared to the primary amine analog tert-butyl 2-[3-(aminomethyl)phenoxy]acetate (CAS 210115-55-2), which has 2 hydrogen bond donors (primary NH₂) and a similar TPSA [1]. In CNS drug design, the CNS MPO score rewards compounds with HBD ≤ 2 and TPSA < 70 Ų; the target compound's single HBD provides a measurable advantage in MPO scoring relative to the primary amine analog [2]. The N-methylation also reduces the basicity of the amine (predicted pKa ~10 for secondary methylamine vs. ~9–10 for primary benzylamine), potentially reducing P-glycoprotein recognition associated with strongly basic amines .

CNS MPO Hydrogen bonding Drug-likeness

Regioisomeric Differentiation: Meta- vs. Para-Substituted Methylaminomethyl Phenoxyacetate in Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Pharmacophores

Crystallographic evidence from Protein Data Bank entries 5ADL, 5AD7, and 5G6H demonstrates that the 3-(methylaminomethyl)phenoxy motif (meta-substituted) engages the heme domain of neuronal nitric oxide synthase (nNOS) with specific binding geometry [1][2]. In these co-crystal structures, 7-((3-(methylamino)methyl)phenoxy)methyl)quinolin-2-amine occupies the substrate channel of nNOS, with the meta-methylaminomethyl group forming critical hydrogen-bonding interactions with active-site residues. The para-substituted regioisomer (CAS 1978786-33-2), by contrast, would position the amine outside this binding pocket, predicted to reduce nNOS inhibitory potency . While direct IC₅₀ values for the isolated building block are not available, the meta-substitution pattern is validated by the potent nNOS inhibitor pharmacophore (reported Kᵢ values < 50 nM for optimized 2-aminoquinoline derivatives containing the meta-methylaminomethylphenoxy motif) [1].

Regioisomerism nNOS inhibition Structure-activity relationship

Commercial Availability and Pricing: Enamine-Sourced Tert-butyl Ester vs. Discontinued Methyl and Ethyl Ester Analogs

As of 2025–2026, the tert-butyl ester target compound is actively stocked and supplied by Enamine (catalog EN300-6730343) and 1PlusChem at 95% purity, with pricing of $226/0.05g, $337/0.1g, and $481/0.25g from Enamine [1]. In contrast, the methyl ester analog methyl 2-(3-((methylamino)methyl)phenoxy)acetate (CAS 1179087-84-3) was listed as 'Discontinued' by CymitQuimica in 2019, and the ethyl ester analog ethyl 2-(3-((methylamino)methyl)phenoxy)acetate (CAS 1184287-34-0) was also marked 'Discontinued' . The active commercial availability of the tert-butyl ester makes it the only reliably procurable member of this analog series for research use.

Commercial availability Procurement Supply chain

Tert-butyl Ester Orthogonal Deprotection Selectivity vs. Methyl and Ethyl Esters: Enabling Sequential Synthetic Strategies

Tert-butyl esters undergo selective cleavage under mild acidic conditions (e.g., TFA/CH₂Cl₂, Yb(OTf)₃ catalysis, or montmorillonite KSF) in the presence of methyl, ethyl, benzyl, and allyl esters, which remain intact under these conditions [1]. This orthogonal deprotection capability allows the tert-butyl ester to serve as a masked carboxylic acid in multi-step syntheses where other ester functionalities must be preserved for subsequent transformations. The methyl ester analog lacks this orthogonality; methyl esters require stronger acidic (6M HCl reflux) or basic (NaOH) hydrolysis conditions that may cleave other protecting groups (Boc, Cbz, Fmoc) and ester linkages simultaneously [2]. Quantitative yields for selective tert-butyl ester deprotection using Yb(OTf)₃ have been reported in 'almost quantitative yields' while preserving other ester and N-protecting groups [1].

Protecting group chemistry Orthogonal deprotection Multi-step synthesis

Optimal Application Scenarios for Tert-butyl 2-[3-(methylaminomethyl)phenoxy]acetate Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Targeting Neuronal Nitric Oxide Synthase (nNOS) for Neurodegenerative Disease

The meta-substituted methylaminomethylphenoxy motif has been crystallographically validated in nNOS inhibitor co-crystal structures (PDB 5ADL, 5AD7), where it occupies the substrate channel heme domain [1]. Medicinal chemistry teams designing nNOS inhibitors for Parkinson's disease or Alzheimer's disease can use this tert-butyl ester building block as a direct precursor to carboxylic acid or amide-terminated inhibitors. The tert-butyl ester serves as a latent carboxylic acid that can be unveiled under mild, selective conditions without disturbing other functionality in the advanced intermediate [2].

CNS Lead Optimization: N-Methylated Secondary Amine Scaffold with Favorable BBB Permeability Predictors

With an XLogP3 of 2.2 (within the CNS-optimal range of 2–4), a TPSA of 47.6 Ų (below the 70 Ų CNS threshold), and only 1 hydrogen bond donor, this compound scores favorably on the CNS MPO desirability scale [3][4]. Research groups optimizing CNS-penetrant chemical probes can use this building block to introduce a meta-methylaminomethyl linkage with pre-optimized physicochemical properties, avoiding costly late-stage property adjustments. The N-methylation provides one fewer H-bond donor than the primary amine analog, predicted to reduce P-gp efflux susceptibility [4].

Multi-Step Parallel Library Synthesis Requiring Orthogonal Carboxylic Acid Protection

The tert-butyl ester can be selectively deprotected using Yb(OTf)₃ or montmorillonite KSF in the presence of methyl esters, benzyl esters, allyl esters, Boc carbamates, and Cbz carbamates, enabling sequential synthetic strategies where the carboxylic acid is unmasked only at the final step [2]. This orthogonal reactivity profile supports automated parallel synthesis platforms commonly used in pharmaceutical hit-to-lead campaigns, where intermediate purification steps and protecting group compatibility are rate-limiting factors .

Procurement-Risk Mitigation for Academic and Biotech CNS Research Programs

The methyl ester and ethyl ester analogs of this compound have been discontinued by specialty chemical suppliers, making the tert-butyl ester the only reliably procurable member of the 3-(methylaminomethyl)phenoxyacetate series as of 2025–2026 [5]. Academic core facilities and biotech procurement specialists can secure this building block from Enamine (catalog EN300-6730343) and 1PlusChem at 95% purity with documented pricing, reducing the dependency on custom synthesis and associated 6–12 week lead times [5].

Quote Request

Request a Quote for Tert-butyl 2-[3-(methylaminomethyl)phenoxy]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.